molecular formula C22H16BrN3O3 B2930131 5'-Bromo-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one CAS No. 786673-83-4

5'-Bromo-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one

Cat. No. B2930131
CAS RN: 786673-83-4
M. Wt: 450.292
InChI Key: YSZLGBSYDPTIFT-UHFFFAOYSA-N
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Description

5'-Bromo-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one is a useful research compound. Its molecular formula is C22H16BrN3O3 and its molecular weight is 450.292. The purity is usually 95%.
BenchChem offers high-quality 5'-Bromo-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Bromo-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds with structures similar to 5’-Bromo-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one have shown potential in antimicrobial applications. Derivatives of imidazole, which share some structural features with the compound , have been reported to exhibit good antimicrobial potential . This suggests that our compound could be synthesized and tested for its efficacy against various bacterial and fungal strains.

Anti-Tubercular Agents

The structural complexity of this compound hints at the possibility of it being used as an anti-tubercular agent. Similar compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis , with promising minimum inhibitory concentration (MIC) values . Research could be directed towards modifying the compound to enhance its anti-tubercular properties.

Antitumor Applications

Heterocyclic compounds like imidazole derivatives have been known to possess antitumor properties. Given the structural similarity, 5’-Bromo-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one could be explored for its potential use in cancer research, particularly in the synthesis of novel chemotherapeutic agents .

Drug Synthesis

The compound’s structure contains several functional groups that are common in drug molecules, such as the bromo and furan groups. This suggests it could serve as a synthon in the development of new drugs. Its potential applications in drug synthesis could range from serving as a building block for complex molecules to acting as a lead compound for drug discovery .

Biochemical Research

In biochemical research, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that act on similar heterocyclic structures. It could also be used to investigate the metabolism of heterocyclic compounds within biological systems .

Organic Synthesis

The compound could be used in organic synthesis, exploring reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions are fundamental in organic chemistry and could provide insights into the reactivity and stability of complex molecules .

properties

IUPAC Name

5'-bromo-2-(5-methylfuran-2-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O3/c1-12-6-9-20(28-12)17-11-18-14-4-2-3-5-19(14)29-22(26(18)25-17)15-10-13(23)7-8-16(15)24-21(22)27/h2-10,18H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZLGBSYDPTIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN3C(C2)C4=CC=CC=C4OC35C6=C(C=CC(=C6)Br)NC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Bromo-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one

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